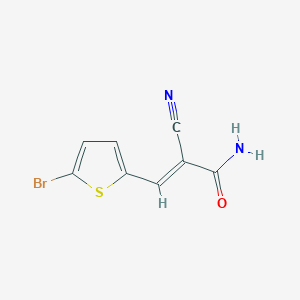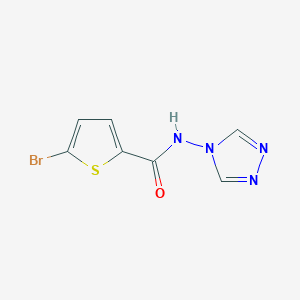![molecular formula C21H25BrN2O2 B5709725 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been shown to cross the blood-brain barrier, suggesting that it may have potential applications in the treatment of neurological disorders. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine in lab experiments is its ability to inhibit the growth of cancer cells, bacteria, and fungi. This makes this compound a promising candidate for the development of new anticancer and antimicrobial drugs. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research on 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and microbial infections. Another direction is to explore the use of this compound as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective anticancer and antimicrobial agents.
Synthesis Methods
The synthesis of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine involves the reaction between 4-bromo-3,5-dimethylphenol and benzyl piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to form the final compound. This method has been reported in the literature and has been used to synthesize this compound in high yields.
Scientific Research Applications
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine has been shown to exhibit potential applications in pharmaceutical research. It has been reported to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-16-12-19(13-17(2)21(16)22)26-15-20(25)24-10-8-23(9-11-24)14-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXHKLYFKLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)


![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
